molecular formula C31H38N2O3 B8732319 2,7-BIS[1-OXO-4-(1-PIPERIDYL)BUTYL]-9H-FLUOREN-9-ONE CAS No. 34924-25-9

2,7-BIS[1-OXO-4-(1-PIPERIDYL)BUTYL]-9H-FLUOREN-9-ONE

Cat. No.: B8732319
CAS No.: 34924-25-9
M. Wt: 486.6 g/mol
InChI Key: ZNDNZBVYMDSTJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-BIS[1-OXO-4-(1-PIPERIDYL)BUTYL]-9H-FLUOREN-9-ONE is a complex organic compound characterized by its unique structure, which includes a fluorenone core substituted with piperidyl butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-BIS[1-OXO-4-(1-PIPERIDYL)BUTYL]-9H-FLUOREN-9-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorenone Core: The fluorenone core can be synthesized through the oxidation of fluorene using reagents such as chromic acid or potassium permanganate.

    Substitution with Piperidyl Butyl Groups: The introduction of piperidyl butyl groups can be achieved through a nucleophilic substitution reaction. This involves the reaction of the fluorenone core with 1-piperidyl butyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2,7-BIS[1-OXO-4-(1-PIPERIDYL)BUTYL]-9H-FLUOREN-9-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone groups to alcohols.

    Substitution: The piperidyl butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halides or other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives with additional oxygen-containing functional groups, while reduction may produce fluorenol derivatives.

Scientific Research Applications

2,7-BIS[1-OXO-4-(1-PIPERIDYL)BUTYL]-9H-FLUOREN-9-ONE has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with biological targets.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2,7-BIS[1-OXO-4-(1-PIPERIDYL)BUTYL]-9H-FLUOREN-9-ONE involves its interaction with molecular targets such as enzymes or receptors. The piperidyl butyl groups may enhance its binding affinity to these targets, leading to specific biological effects. The fluorenone core can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,7-Dibromo-9H-fluoren-9-one: Similar fluorenone core but with bromine substituents.

    2,7-Di-tert-butyl-9H-fluoren-9-one: Substituted with tert-butyl groups instead of piperidyl butyl groups.

    9H-Fluoren-9-one: The parent compound without any substituents.

Uniqueness

2,7-BIS[1-OXO-4-(1-PIPERIDYL)BUTYL]-9H-FLUOREN-9-ONE is unique due to the presence of piperidyl butyl groups, which can significantly alter its chemical and biological properties compared to other fluorenone derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

34924-25-9

Molecular Formula

C31H38N2O3

Molecular Weight

486.6 g/mol

IUPAC Name

2,7-bis(4-piperidin-1-ylbutanoyl)fluoren-9-one

InChI

InChI=1S/C31H38N2O3/c34-29(9-7-19-32-15-3-1-4-16-32)23-11-13-25-26-14-12-24(22-28(26)31(36)27(25)21-23)30(35)10-8-20-33-17-5-2-6-18-33/h11-14,21-22H,1-10,15-20H2

InChI Key

ZNDNZBVYMDSTJN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCC(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)C(=O)CCCN5CCCCC5

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 9.0 g (0.019 mole) 2,7-bis(4-piperidinobutyryl)fluorene, 7.54 g (0.0253 mole) sodium dichromate and 300 ml of glacial acetic acid is stirred and refluxed for one hour. The reaction mixture is evaporated to semi-dryness and made basic using concentrated ammonium hydroxide. The solid which precipitates is filtered, washed with water and chromatographed on alumina using chloroform as the eluant. The solvent is removed from the fraction collected, leaving a solid residue which is recrystallized three times from chloroform-acetone to yield 2,7-bis(4-piperidinobutyryl)fluoren-9-one, M.P. 168°-170° C.
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Synthesis routes and methods II

Procedure details

2,7-Bis(4-piperidinobutyryl)fluoren-9-one, prepared in Example 33, was dissolved in chloroform and the resulting solution acidified with ethereal HCl to give the desired product which was recrystallized once from water-isopropyl alcohol. M.P. 322°-323° C, λMaxH2O 284, E1cm1% 1,220.
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